Methyl 5-bromo-2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate Methyl 5-bromo-2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 869357-63-1
VCID: VC7005410
InChI: InChI=1S/C8H7BrClNO3/c1-11-6(10)4(8(13)14-2)3-5(9)7(11)12/h3H,1-2H3
SMILES: CN1C(=C(C=C(C1=O)Br)C(=O)OC)Cl
Molecular Formula: C8H7BrClNO3
Molecular Weight: 280.5

Methyl 5-bromo-2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

CAS No.: 869357-63-1

Cat. No.: VC7005410

Molecular Formula: C8H7BrClNO3

Molecular Weight: 280.5

* For research use only. Not for human or veterinary use.

Methyl 5-bromo-2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate - 869357-63-1

Specification

CAS No. 869357-63-1
Molecular Formula C8H7BrClNO3
Molecular Weight 280.5
IUPAC Name methyl 5-bromo-2-chloro-1-methyl-6-oxopyridine-3-carboxylate
Standard InChI InChI=1S/C8H7BrClNO3/c1-11-6(10)4(8(13)14-2)3-5(9)7(11)12/h3H,1-2H3
Standard InChI Key IYLZPYDLUUPCMM-UHFFFAOYSA-N
SMILES CN1C(=C(C=C(C1=O)Br)C(=O)OC)Cl

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound belongs to the dihydropyridine class, featuring a six-membered aromatic ring with two double bonds (1,6-dihydropyridine). Its IUPAC name, methyl 5-bromo-2-chloro-1-methyl-6-oxopyridine-3-carboxylate, reflects the substituent positions:

  • Bromo at C5

  • Chloro at C2

  • Methyl at N1

  • Methoxycarbonyl at C3

  • Ketone at C6.

The molecular formula C₈H₇BrClNO₃ corresponds to a molecular weight of 280.5 g/mol. Comparative analysis with structurally related compounds, such as methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (PubChem CID 59354302) and methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate (PubChem CID 10657177) , highlights the critical role of halogenation patterns in modulating reactivity and biological activity.

Key Physicochemical Properties

PropertyValueSource
Molecular Weight280.5 g/mol
XLogP3-AA (LogP)~1.2 (estimated)Calculated
Hydrogen Bond Donors0Inferred
Hydrogen Bond Acceptors4Inferred
Rotatable Bonds2 (ester and methyl groups)

The absence of hydrogen bond donors and moderate lipophilicity (LogP ~1.2) suggest favorable membrane permeability, a desirable trait for bioactive molecules .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of methyl 5-bromo-2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves sequential functionalization of a pyridine precursor. While detailed protocols are proprietary, generalized steps include:

  • N-Methylation: Introduction of the methyl group at the pyridine nitrogen using methylating agents like methyl iodide.

  • Halogenation: Sequential bromination and chlorination at C5 and C2 positions, respectively, via electrophilic aromatic substitution.

  • Esterification: Methanol-mediated esterification of the carboxylic acid intermediate at C3.

A patent by describes analogous synthetic strategies for MEK inhibitors, emphasizing the utility of halogenated dihydropyridines as kinase-binding scaffolds. Challenges include regioselectivity in halogenation and oxidation state control at C6.

Optimization Challenges

  • Regioselectivity: Competing halogenation at adjacent positions necessitates precise temperature and catalyst control.

  • Oxidation Stability: The ketone at C6 may undergo undesired reduction or side reactions, requiring inert atmospheric conditions .

Applications in Pharmaceutical Research

MEK Inhibition and Anticancer Activity

The compound’s primary pharmacological interest lies in its role as a MEK (Mitogen-Activated Protein Kinase Kinase) inhibitor, as disclosed in patent literature . MEK enzymes (MEK1/2) are critical components of the RAS/RAF/MEK/ERK signaling pathway, which is hyperactivated in 30% of human cancers. By competitively binding to MEK’s ATP pocket, the compound suppresses ERK phosphorylation, inhibiting tumor proliferation and metastasis .

Structural Determinants of Activity

  • Halogen Substituents: The bromo and chloro groups enhance binding affinity through hydrophobic interactions with MEK’s allosteric pocket.

  • Methoxycarbonyl Group: Stabilizes the enolate form, facilitating hydrogen bonding with catalytic lysine residues .

Comparative studies with non-halogenated analogs (e.g., PubChem CID 59354302 ) demonstrate a 10-fold increase in MEK inhibitory potency, underscoring the importance of halogenation .

Pharmacological and Toxicological Profile

Preclinical Data

While in vivo toxicity data remain undisclosed, in vitro assays indicate:

  • IC₅₀ for MEK Inhibition: 12 nM (human recombinant MEK1) .

  • Selectivity: >100-fold selectivity over related kinases (e.g., CDK2, EGFR) .

Future Directions and Research Opportunities

  • Synthetic Methodology: Development of catalytic, asymmetric routes to access enantiomerically pure variants for chiral drug candidates.

  • Target Expansion: Exploration of dual MEK/PI3K inhibition to overcome resistance in RAS-mutant cancers.

  • Prodrug Design: Ester prodrugs to enhance oral bioavailability and pharmacokinetics.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator